molecular formula C20H23F3N2O B5111254 1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine

1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine

Cat. No. B5111254
M. Wt: 364.4 g/mol
InChI Key: WZQRPGURDJPYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TFMPP, and it belongs to the class of piperazines. TFMPP has been used in various research studies due to its unique properties, including its ability to affect the central nervous system.

Mechanism of Action

The mechanism of action of TFMPP involves its interaction with serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. TFMPP acts as an agonist at these receptors, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which are involved in the regulation of mood and motivation. TFMPP has also been shown to increase heart rate and blood pressure, which are indicators of its physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is its ability to selectively target serotonin receptors. This allows researchers to study the effects of serotonin on various physiological processes. However, one limitation of using TFMPP is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving TFMPP. One area of research is the development of more selective agonists for serotonin receptors. This would allow researchers to study the effects of specific serotonin receptors on physiological processes. Another area of research is the investigation of the long-term effects of TFMPP on the central nervous system. This would provide insight into the potential therapeutic applications of TFMPP and related compounds. Additionally, the use of TFMPP in combination with other compounds may provide new avenues for research into the regulation of mood and motivation.

Synthesis Methods

The synthesis of TFMPP involves the reaction between 4-(trifluoromethyl)benzyl chloride and 1-(2-ethoxyphenyl)piperazine in the presence of a base such as sodium hydride. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography.

Scientific Research Applications

TFMPP has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have an affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. TFMPP has been used as a tool to study the serotonin system and its role in various physiological processes.

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O/c1-2-26-19-6-4-3-5-18(19)25-13-11-24(12-14-25)15-16-7-9-17(10-8-16)20(21,22)23/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQRPGURDJPYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

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